4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide typically involves the condensation of 2-methyl-4-oxo-1,4-dihydroquinazoline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)benzenesulfonamide
- methyl (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetate
- ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-3-yl)acetate]
Uniqueness
Compared to similar compounds, 4-methyl-N-(2-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both quinazolinone and sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-methyl-N-(2-methyl-4-oxo-1,2-dihydroquinazolin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c1-11-7-9-13(10-8-11)23(21,22)18-19-12(2)17-15-6-4-3-5-14(15)16(19)20/h3-10,12,17-18H,1-2H3 |
InChI Key |
ACKJOYVCFDTSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=CC=CC=C2C(=O)N1NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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